molecular formula C7H10N2O3S B157113 4-Methoxybenzenesulfonohydrazide CAS No. 1950-68-1

4-Methoxybenzenesulfonohydrazide

Cat. No.: B157113
CAS No.: 1950-68-1
M. Wt: 202.23 g/mol
InChI Key: UIWFWZLAICURGT-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonohydrazide is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . It is a sulfonamide derivative, characterized by the presence of a methoxy group attached to a benzene ring, which is further linked to a sulfonohydrazide group. This compound is typically found in a white powder form and has a melting point of 111-114°C .

Preparation Methods

The synthesis of 4-Methoxybenzenesulfonohydrazide involves the reaction of 4-methoxybenzene-1-sulfonyl chloride with hydrazinium hydroxide. The process is typically carried out in a solvent such as tetrahydrofuran (THF) under controlled conditions . The reaction is initiated by dissolving 4-methoxybenzene-1-sulfonyl chloride in THF and stirring the mixture in an ice bath. Hydrazinium hydroxide is then added to the solution, resulting in the formation of this compound .

Chemical Reactions Analysis

4-Methoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxybenzenesulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

4-Methoxybenzenesulfonohydrazide can be compared with other sulfonamide derivatives, such as:

  • 4-Chlorobenzenesulfonohydrazide
  • 2,4,6-Triisopropylbenzenesulfonyl hydrazide
  • p-Toluenesulfonyl hydrazide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The presence of the methoxy group in this compound provides unique properties, such as increased solubility and specific reactivity patterns .

Properties

IUPAC Name

4-methoxybenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-2-4-7(5-3-6)13(10,11)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWFWZLAICURGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173158
Record name p-Methoxybenzenesulphonyl hydrazide
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Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1950-68-1
Record name 4-Methoxybenzenesulfonic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1950-68-1
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Record name p-Methoxybenzenesulphonyl hydrazide
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Record name 1950-68-1
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Record name p-Methoxybenzenesulphonyl hydrazide
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Record name p-methoxybenzenesulphonyl hydrazide
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Record name P-METHOXYBENZENESULPHONYL HYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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